ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate
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Overview
Description
Ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[63002,6]undeca-2,4-diene-5,10-dicarboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions, protection and deprotection steps, and the use of specific reagents to achieve the desired configuration and functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,7-ditert-butyl-9,11-dioxo-10-oxa-1,5-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-triene-5-carboxylic acid methyl ester
- 3,7-ditert-butyl-5-oxa-1,9,10,11-tetrazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraen-4-one
Uniqueness
Ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[63002,6]undeca-2,4-diene-5,10-dicarboxylate is unique due to its specific tricyclic structure and the presence of multiple functional groups
Properties
Molecular Formula |
C17H26N4O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate |
InChI |
InChI=1S/C17H26N4O4/c1-16(2,3)24-14(22)13-19-18-12-11-9-20(7-10(11)8-21(12)13)15(23)25-17(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m1/s1 |
InChI Key |
MNSOYCRJVLPDAH-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=NN=C2N1C[C@@H]3[C@H]2CN(C3)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN=C2N1CC3C2CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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